7-Bromo-1,3-dimethyl-1H-indazole
Overview
Description
7-Bromo-1,3-dimethyl-1H-indazole is a chemical compound with the CAS Number: 1159511-84-8 . It has a linear formula of C9H9BRN2 and a molecular weight of 225.09 . It is an off-white solid .
Synthesis Analysis
The synthesis of 1H-indazoles, including this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrN2/c1-6-7-4-3-5-8(10)9(7)12(2)11-6/h3-5H,1-2H3 .Chemical Reactions Analysis
The synthesis of 1H-indazoles involves various reactions, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical and Chemical Properties Analysis
This compound is an off-white solid . It has a density of 1.5±0.1 g/cm3, a boiling point of 310.9±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Nitric Oxide Synthase Inhibition
One significant area of research involves the inhibition of nitric oxide synthase (NOS). For instance, derivatives of indazole, such as 7-Nitro indazole and its substituted forms, have been investigated for their inhibitory effects on NOS enzyme activity across different tissue sources, including rat cerebellum, bovine endothelial cells, and lung tissues from endotoxin-pretreated rats. These studies suggest that certain indazole derivatives may serve as valuable tools for exploring the biological roles of nitric oxide (NO) (Bland-Ward & Moore, 1995).
Synthesis and Scalability
Research has also focused on the efficient and scalable synthesis of indazole derivatives. For example, the development of chemical approaches to 3,5,7-trisubstituted 1H-indazoles highlights their potential as potent IKK2 inhibitors, indicating the relevance of these compounds in therapeutic applications. This synthesis process is noted for its scalability and efficiency, facilitating the production of these compounds for further biological testing (Lin et al., 2008).
α-Glucosidase Inhibition and Antioxidant Activity
Another area of interest is the evaluation of indazole derivatives for their inhibitory effects against α-glucosidase and their antioxidant potential. Some compounds have shown significant inhibitory activity and antioxidant properties, suggesting their potential use in managing conditions like diabetes and oxidative stress-related diseases (Mphahlele et al., 2020).
Activation of Nitric Oxide Receptor
Indazole derivatives have been identified as potent activators of the nitric oxide receptor, soluble guanylate cyclase. This activity suggests their potential in modulating NO signaling pathways, with implications for cardiovascular health and disease treatment strategies (Selwood et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-bromo-1,3-dimethylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-7-4-3-5-8(10)9(7)12(2)11-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJITARZCHQKQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC=C2Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301096 | |
Record name | 7-Bromo-1,3-dimethyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-84-8 | |
Record name | 7-Bromo-1,3-dimethyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1,3-dimethyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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